molecular formula C7H10O B14609999 3-(Methoxymethylidene)cyclopent-1-ene CAS No. 60778-43-0

3-(Methoxymethylidene)cyclopent-1-ene

Cat. No.: B14609999
CAS No.: 60778-43-0
M. Wt: 110.15 g/mol
InChI Key: JUGDHAKYRHALPJ-UHFFFAOYSA-N
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Description

3-(Methoxymethylidene)cyclopent-1-ene is a cyclopentene derivative featuring a methoxymethylidene substituent at the 3-position. The methoxymethylidene group (CH₂=CH-OCH₃) combines a methylidene (sp²-hybridized carbon) with a methoxy group, imparting unique electronic and steric properties.

Properties

CAS No.

60778-43-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-(methoxymethylidene)cyclopentene

InChI

InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2,4,6H,3,5H2,1H3

InChI Key

JUGDHAKYRHALPJ-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethylidene)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with methoxymethylidene reagents under specific conditions. For example, the reaction of cyclopentene with methoxymethylidene chloride in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethylidene)cyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, methoxymethylidene chloride.

Major Products

    Epoxides: Formed through oxidation reactions.

    Diols: Formed through hydroxylation reactions.

    Cyclopentane derivatives: Formed through reduction reactions.

Scientific Research Applications

3-(Methoxymethylidene)cyclopent-1-ene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethylidene)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its methoxymethylidene group can participate in resonance stabilization, influencing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Cyclopentene Derivatives

Substituent-Driven Reactivity and Functionalization

Halogen-Substituted Derivatives
  • 3-(2-Bromoethyl)cyclopent-1-ene ():
    • Structure : Bromoethyl group at the 3-position.
    • Reactivity : Used in palladium-catalyzed cross-coupling reactions (e.g., with Grignard reagents) to form alcohols or extend carbon chains .
    • Key Data : Synthesized via magnesium-mediated reactions in ether, purified via column chromatography (yield: ~92%) .
Sulfonate Ester Derivatives
  • (R)-3-(Mesyloxymethyl)cyclopent-1-ene ():
    • Structure : Mesyloxy (methyl sulfonate) group.
    • Reactivity : Acts as a leaving group in nucleophilic substitutions. Used to prepare iodomethyl derivatives (e.g., (R)-3-(Iodomethyl)-cyclopent-1-ene) .
    • Key Data : Synthesized via mesylation of alcohol precursors; purity >99% confirmed by ¹H NMR .
Amino and Carboxylic Acid Derivatives
  • (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (): Structure: Amino and difluoromethylenyl groups enhance hydrogen-bonding and electronic effects. Key Data: Synthesized via LiOH-mediated hydrolysis and TFA deprotection; characterized by HRMS and multinuclear NMR .
Photochromic Diarylethenes
  • Hexafluorocyclopentene-Thienyl Derivatives ():
    • Structure : Hexafluorocyclopentene core with thienyl substituents.
    • Applications : Optical memory devices due to reversible photoisomerization .
    • Key Data : Planar cyclopentene ring with dihedral angles ~46°–49° between thienyl groups; synthesized via Suzuki coupling .

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Effect Key Application
3-(Methoxymethylidene)cyclopent-1-ene Methoxymethylidene (CH₂=CH-OCH₃) Electron-donating (OCH₃), conjugated double bond Moderate (planar substituent) Catalysis, polymer precursors
3-(2-Bromoethyl)cyclopent-1-ene Bromoethyl (Br-CH₂CH₂-) Electron-withdrawing (Br) High (linear chain) Cross-coupling reactions
(R)-3-(Mesyloxymethyl)cyclopent-1-ene Mesyloxy (SO₃CH₃) Strongly electron-withdrawing Moderate Leaving group in substitutions
Hexafluorocyclopentene-thienyl CF₂ and thienyl groups Electron-deficient (CF₂), π-conjugated (thienyl) Low (planar structure) Optoelectronics

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